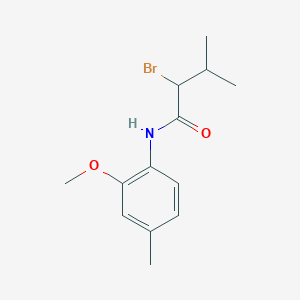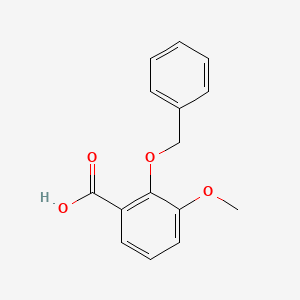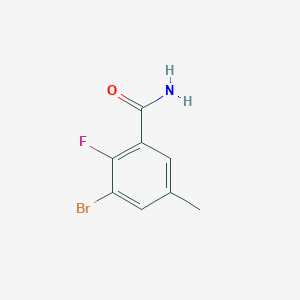
2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid is a chemical compound with significant importance in pharmaceutical and organic chemistry. It is known for its role as an intermediate in the synthesis of various medicinal compounds, particularly in the development of β-lactamase inhibitors used in combination with antibiotics for treating bacterial infections .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-bromo-7-fluoroindoline-2,3-dione.
Reaction with Sodium Hydroxide and Hydrogen Peroxide: The starting material is treated with 2 N sodium hydroxide and hydrogen peroxide (30%) at 0°C. The mixture is stirred at room temperature for 16 hours.
Quenching and Acidification: The reaction mixture is quenched with sodium sulfite and acidified with concentrated hydrochloric acid to adjust the pH to 2.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.
化学反应分析
Types of Reactions
2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino and oxo groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
科学研究应用
2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of β-lactamase inhibitors, which are combined with antibiotics to treat bacterial infections.
Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules, including antitumor agents and modulators of specific biological pathways.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their mechanisms of action.
作用机制
The mechanism of action of 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid involves its role as an intermediate in the synthesis of β-lactamase inhibitors. These inhibitors target β-lactamase enzymes produced by bacteria, which degrade β-lactam antibiotics. By inhibiting these enzymes, the compound enhances the efficacy of antibiotics, allowing them to effectively combat bacterial infections .
相似化合物的比较
Similar Compounds
2-Amino-4-bromo-3-fluorobenzoic acid: This compound is structurally similar and also used as an intermediate in pharmaceutical synthesis.
2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid: Another similar compound with applications in organic synthesis.
Uniqueness
2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of β-lactamase inhibitors highlights its importance in medicinal chemistry and pharmaceutical research.
属性
IUPAC Name |
2-(2-amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO3/c9-4-2-1-3(6(11)5(4)10)7(12)8(13)14/h1-2H,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAUWUUBQZRFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C(=O)O)N)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2672424.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2672427.png)
![5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B2672429.png)


![(E)-2-cyano-3-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2672437.png)
![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2672438.png)

![tert-butyl 1-(propan-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2672440.png)
![1-(2-{[(2,5-difluorophenyl)methyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2672442.png)
![Ethyl 2-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2672443.png)


